4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine and chlorine substitutions on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps:
Chlorination: Chlorine atoms are introduced similarly through electrophilic aromatic substitution.
Acetylation: The phenoxy group is acetylated using acetic anhydride in the presence of a base.
Amidation: The acetylated phenoxy compound undergoes amidation with an appropriate amine.
Imination: The final step involves the formation of an imine linkage through the reaction of the amide with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzoate groups.
Reduction: Reduction reactions can target the imine and amide functionalities.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substitutions can enhance its binding affinity and specificity. The imine and amide functionalities may also play a role in its biological activity by interacting with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-{[2-(2-BROMO-4-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE
- 4-BROMO-2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE
Uniqueness
The unique combination of bromine and chlorine substitutions, along with the specific imine and amide linkages, distinguishes 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE from similar compounds. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H14Br3ClN2O4 |
---|---|
Molecular Weight |
645.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H14Br3ClN2O4/c23-15-3-1-13(2-4-15)22(30)32-19-7-5-16(24)9-14(19)11-27-28-21(29)12-31-20-8-6-17(26)10-18(20)25/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
KEBHBKNFQHJLHD-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.